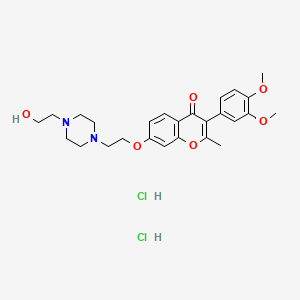![molecular formula C14H11N3O6 B2662587 Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide CAS No. 2379438-80-7](/img/structure/B2662587.png)
Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted by a carboxylic acid group . The 3,5-dihydroxy- modification suggests the presence of two hydroxyl (-OH) groups at the 3rd and 5th positions of the benzene ring . The (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide part suggests the presence of a hydrazide group, which is a derivative of hydrazine where one hydrogen atom is replaced by an acyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the hydroxyl, nitro, and hydrazide groups contribute to the polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple hydroxyl groups could increase its solubility in water, while the nitro group could contribute to its reactivity .Scientific Research Applications
Antimicrobial and Antibacterial Properties
- Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus : A study by Masunari and colleagues (2009) explored derivatives of this compound for their activity against multidrug-resistant Staphylococcus aureus. Using molecular interaction fields and structural analysis, they found that hydrophobicity is a crucial property in the biological response against these bacteria (Masunari, Sonehara, Pasqualoto, & Tavares, 2009).
- Synthesis and Evaluation Against Staphylococcus aureus : Another study by Andrea Masunari and Leoberto Costa Tavares (2006) synthesized and tested various derivatives of this compound against Staphylococcus aureus. They found significant bacteriostatic and bactericidal activity, highlighting the potential of these compounds as selective antimicrobial agents (Masunari & Tavares, 2006).
Chemical Applications
- Molecular Structure and Interaction Studies : Singh and colleagues (2014) conducted a study on the molecular structures of metal complexes involving a similar compound. They found that the compound acted as a monobasic tridentate ligand, providing insights into its potential applications in chemical synthesis and industry (Singh, Singh, & Singh, 2014).
- Polymer Nucleation Agent : Kawamoto et al. (2007) investigated hydrazide compounds derived from benzoic acid as nucleating agents for poly(L-lactic acid). They found that certain hydrazide compounds, including those derived from benzoic acid, effectively enhanced the crystallization of poly(L-lactic acid), suggesting their utility in material science and engineering (Kawamoto, Sakai, Horikoshi, Urushihara, & Tobita, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGROFKAAXXTBN-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid](/img/structure/B2662509.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662510.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2662513.png)
![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2662514.png)
![2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2662516.png)



![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2662522.png)

